molecular formula C17H20N2O3 B15098520 4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B15098520
M. Wt: 300.35 g/mol
InChI Key: JYDJOIIFNGNVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, a pyridine ring, and several functional groups

Preparation Methods

The synthesis of 4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran ring and the introduction of the pyridine moiety. The synthetic routes typically involve the use of reagents such as alkyl halides, pyridine derivatives, and various catalysts under controlled reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Scientific Research Applications

4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

    4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: This compound has a similar structure but with a pyridine ring at a different position.

    4-hydroxy-3,6,6-trimethyl-N-(pyridin-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: Another similar compound with the pyridine ring at yet another position.

    4-hydroxy-3,6,6-trimethyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

4-hydroxy-3,6,6-trimethyl-N-pyridin-4-yl-5,7-dihydro-4H-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H20N2O3/c1-10-14-12(20)8-17(2,3)9-13(14)22-15(10)16(21)19-11-4-6-18-7-5-11/h4-7,12,20H,8-9H2,1-3H3,(H,18,19,21)

InChI Key

JYDJOIIFNGNVOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.